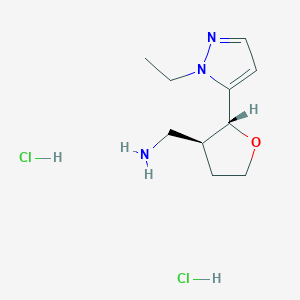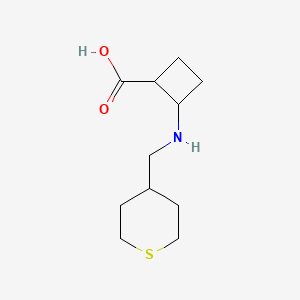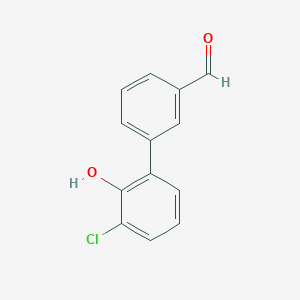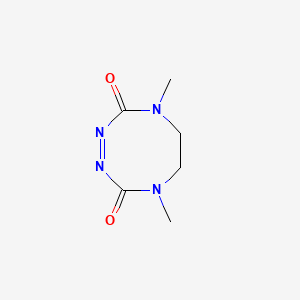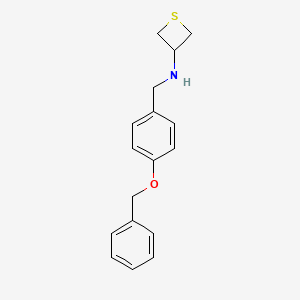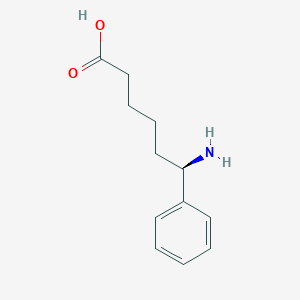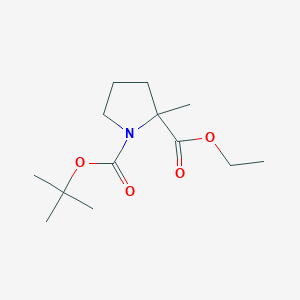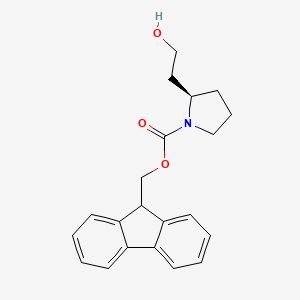
(9H-Fluoren-9-yl)methyl (R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group attached to a pyrrolidine ring via a carboxylate linkage. The presence of a hydroxyethyl group further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the pyrrolidine nitrogen, followed by the introduction of the fluorenylmethyl group through a nucleophilic substitution reaction. The hydroxyethyl group is then introduced via an alkylation reaction. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The fluorenyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced fluorenyl derivative.
Substitution: Formation of substituted fluorenylmethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is being explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical reactions makes it valuable in the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate: Unique due to its specific combination of functional groups.
(9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide: Similar structure but with an amide group instead of a carboxylate.
(9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate methyl ester: Similar structure but with a methyl ester group.
Uniqueness
The uniqueness of (9H-Fluoren-9-yl)methyl ®-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate lies in its combination of a fluorenyl group, a hydroxyethyl group, and a pyrrolidine ring. This combination allows for a wide range of chemical reactions and interactions, making it valuable in various fields of research.
Properties
Molecular Formula |
C21H23NO3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H23NO3/c23-13-11-15-6-5-12-22(15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2/t15-/m1/s1 |
InChI Key |
VKDATHXGEFHLJK-OAHLLOKOSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCO |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


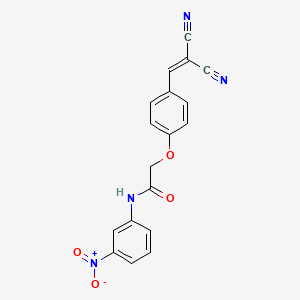
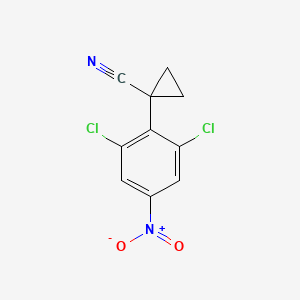
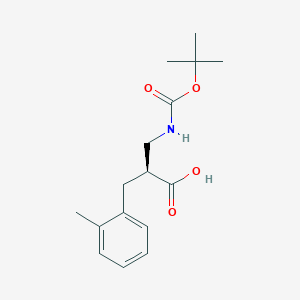
![tert-Butyl 1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12987006.png)
![Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate](/img/structure/B12987007.png)
![2,5-Dibromo-6-fluorobenzo[d]thiazole](/img/structure/B12987009.png)
![tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12987015.png)
